molecular formula C11H10N6O3S B11566307 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11566307
M. Wt: 306.30 g/mol
InChI Key: MFQXMBGRKAHVOD-AWNIVKPZSA-N
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Description

2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

The synthesis of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of 5-amino-1,3,4-thiadiazole, which is then reacted with appropriate reagents to introduce the acetohydrazide and nitrophenyl groups. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts to facilitate the reactions . Industrial production methods may involve optimization of these steps to increase yield and reduce costs .

Mechanism of Action

The mechanism of action of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to interfere with bacterial cell wall synthesis or protein function . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Properties

Molecular Formula

C11H10N6O3S

Molecular Weight

306.30 g/mol

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C11H10N6O3S/c12-11-16-15-10(21-11)5-9(18)14-13-6-7-2-1-3-8(4-7)17(19)20/h1-4,6H,5H2,(H2,12,16)(H,14,18)/b13-6+

InChI Key

MFQXMBGRKAHVOD-AWNIVKPZSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CC2=NN=C(S2)N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CC2=NN=C(S2)N

Origin of Product

United States

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